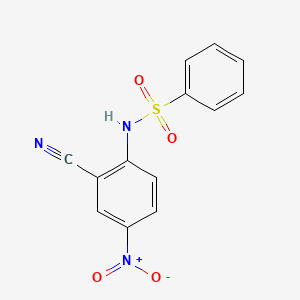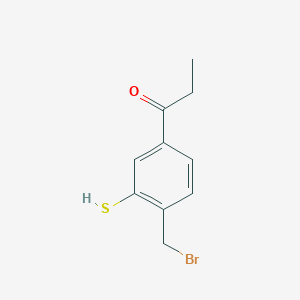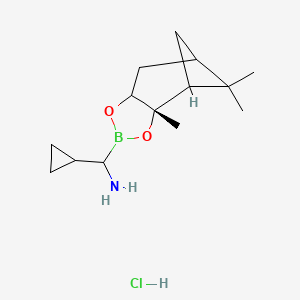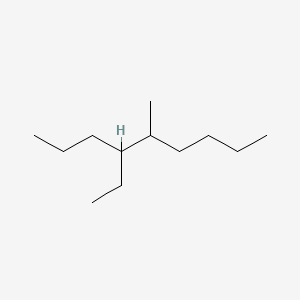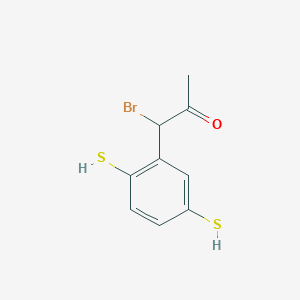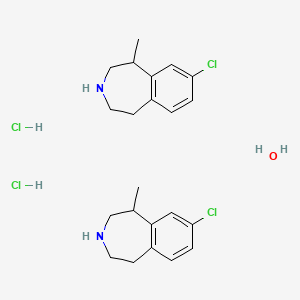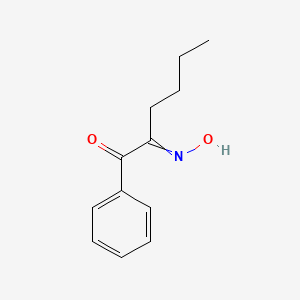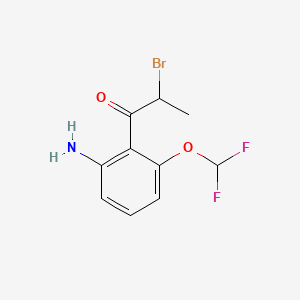
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-6-(difluoromethoxy)benzene. This intermediate is then subjected to bromination and subsequent reactions to introduce the propanone moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification methods are crucial in scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and biological activity.
1-(2-Amino-6-(difluoromethoxy)phenyl)-3-chloropropan-2-one: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of both difluoromethoxy and bromopropanone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10BrF2NO2 |
|---|---|
Peso molecular |
294.09 g/mol |
Nombre IUPAC |
1-[2-amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)8-6(14)3-2-4-7(8)16-10(12)13/h2-5,10H,14H2,1H3 |
Clave InChI |
YHGWUIAPYKRNKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC=C1OC(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


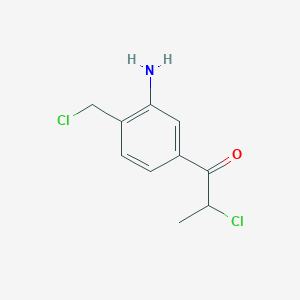
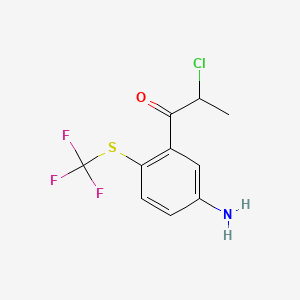
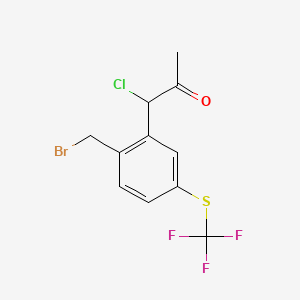
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)

![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
